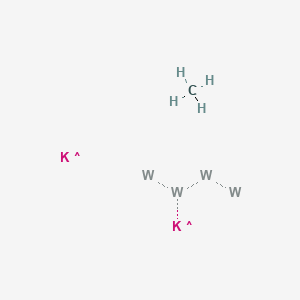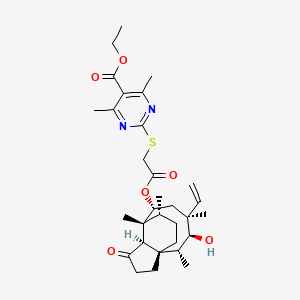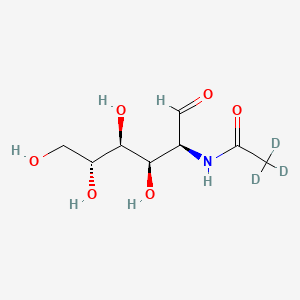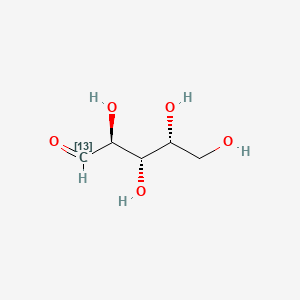
D-Lyxose-13C-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Lyxose-13C-2 is a stable isotope-labeled compound, specifically a 13C-labeled form of D-Lyxose. D-Lyxose is an endogenous metabolite, meaning it is naturally occurring within organisms. The labeling with 13C makes it particularly useful in scientific research, especially in the fields of biochemistry and pharmacology .
Preparation Methods
The preparation of D-Lyxose-13C-2 involves the synthesis of D-Lyxose labeled with the stable isotope 13C. One common method involves starting with D-galactose, which undergoes oxidation to form D-galactonic acid. This acid is then converted to its calcium or barium salt, followed by oxidative degradation to produce D-Lyxose. The process is catalyzed by trifluoroacetate ferric, typically at a concentration of 0.01 to 0.02 mmol per mg of D-galactose .
Chemical Reactions Analysis
D-Lyxose-13C-2 undergoes various chemical reactions, including isomerization, oxidation, and reduction. One notable reaction is the isomerization between D-xylulose and D-Lyxose, catalyzed by D-lyxose isomerase. This enzyme also facilitates the conversion of D-fructose to D-mannose . Common reagents used in these reactions include Lewis acids like AlCl3 and Brønsted acids like HCl, which are used in the conversion of xylose to furfural . Major products formed from these reactions include functional sugars like D-xylulose and D-mannose .
Scientific Research Applications
D-Lyxose-13C-2 has a wide range of applications in scientific research. In chemistry, it is used as a tracer for quantitation during drug development processes . In biology, it is employed in the study of metabolic pathways and enzyme activities. In medicine, it serves as a precursor for the synthesis of immune stimulants like α-galactosylceramide and anti-tumor agents . Industrially, it is used in the production of functional sugars, which have applications in the food, cosmetics, and pharmaceutical industries .
Mechanism of Action
The mechanism of action of D-Lyxose-13C-2 primarily involves its role as a substrate in enzymatic reactions. D-lyxose isomerase catalyzes the isomerization of D-Lyxose to D-xylulose and vice versa. This enzyme is highly specific for D-Lyxose and shows minimal activity towards other substrates like mannose . The enzyme’s activity is stabilized by a disulfide bond between its monomers and increased hydrophobicity at the dimer interface, making it highly thermostable and solvent-tolerant .
Comparison with Similar Compounds
D-Lyxose-13C-2 is unique due to its 13C labeling, which makes it particularly useful for tracing and quantitation in scientific research. Similar compounds include other isotope-labeled sugars like D-Lyxose-2-13C and D-xylose-13C. These compounds also serve as tracers but may differ in their specific applications and the enzymes they interact with .
Properties
Molecular Formula |
C5H10O5 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
(2S,3S,4R)-2,3,4,5-tetrahydroxy(113C)pentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i1+1 |
InChI Key |
PYMYPHUHKUWMLA-IQGOOSNCSA-N |
Isomeric SMILES |
C([C@H]([C@@H]([C@@H]([13CH]=O)O)O)O)O |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



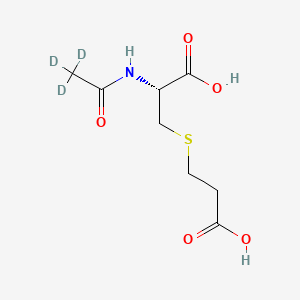


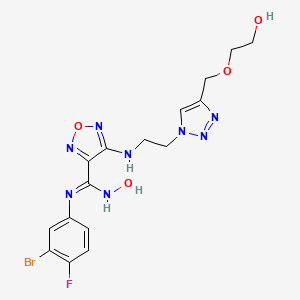
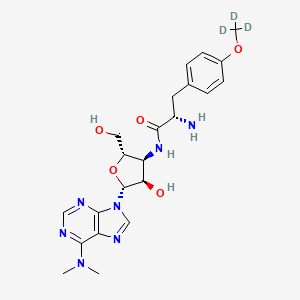
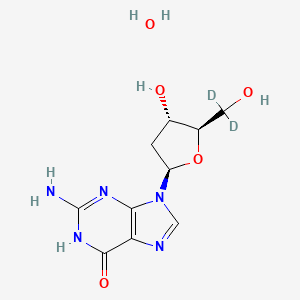
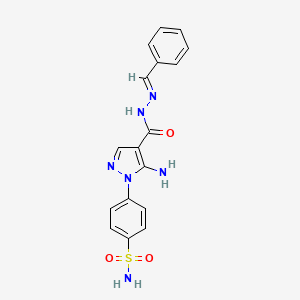
![[(2R,4R,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410143.png)


